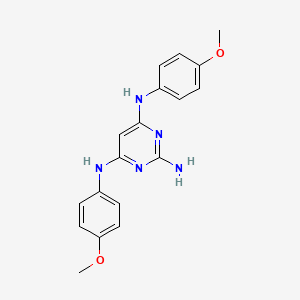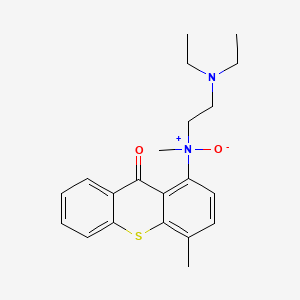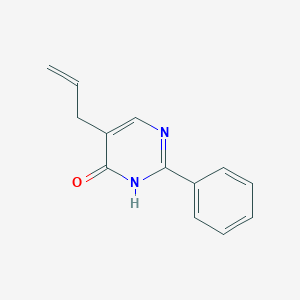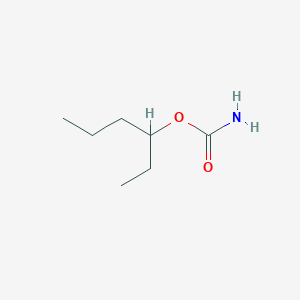
Hexan-3-yl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexan-3-yl carbamate is an organic compound with the molecular formula C7H15NO2. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including agriculture, medicine, and industrial applications, due to their versatile chemical properties.
Vorbereitungsmethoden
Hexan-3-yl carbamate can be synthesized through several methods:
Carbamoylation: This method involves the reaction of an alcohol with a carbamoyl chloride in the presence of a base.
Amination (Carboxylation): This method involves the reaction of an amine with carbon dioxide and a halide in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI).
Transcarbamoylation: This method involves the reaction of a primary or secondary alcohol with a carbamate donor, such as methyl carbamate, in the presence of a catalyst like tin.
Analyse Chemischer Reaktionen
Hexan-3-yl carbamate undergoes various chemical reactions, including:
Oxidation: Carbamates can be oxidized to form carbamic acids or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbamates can be reduced to form amines. This reaction typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Carbamates can undergo nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hexan-3-yl carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: Carbamates are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Carbamate derivatives are used in the design of drugs and prodrugs.
Industry: Carbamates are used as intermediates in the production of pesticides, fungicides, and herbicides.
Wirkmechanismus
The mechanism of action of hexan-3-yl carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding and modulate biological properties . In medicinal chemistry, carbamates are often designed to interact with specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Hexan-3-yl carbamate can be compared with other carbamates such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of a hexyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group. It is used in various industrial applications.
Phenyl carbamate: Contains a phenyl group and is used in the synthesis of more complex carbamate derivatives.
This compound is unique due to its hexyl group, which imparts different physical and chemical properties compared to simpler carbamates. This uniqueness can be leveraged in specific applications where the hexyl group provides advantages in terms of solubility, stability, or reactivity.
Eigenschaften
CAS-Nummer |
6319-46-6 |
|---|---|
Molekularformel |
C7H15NO2 |
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
hexan-3-yl carbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
GUMWTWBEQCYCCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




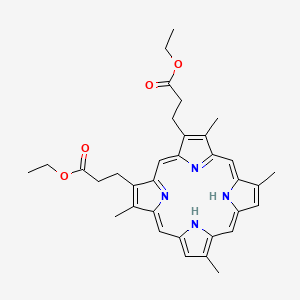
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
